molecular formula C19H17Cl2NO2 B5067811 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione

1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B5067811
M. Wt: 362.2 g/mol
InChI Key: HUWHMIJHFUTKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as DMPD, is a synthetic compound with potential applications in scientific research. It belongs to the family of pyrrolidinediones and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione may enhance GABAergic neurotransmission, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to exhibit anticonvulsant activity in animal models, suggesting that it may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione and its effects on the GABA system. Finally, research is needed to explore the potential of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione as a treatment for anxiety and depression.

Synthesis Methods

1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and succinic anhydride. The final product can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant activity in animal models and may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2/c1-11-3-5-13(6-4-11)9-15-12(2)18(23)22(19(15)24)14-7-8-16(20)17(21)10-14/h3-8,10,12,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWHMIJHFUTKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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